methyl 2-{[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Methyl 2-{[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a bromine, chlorine, and hydroxyl group attached to a phenyl ring, as well as a thieno[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps. One common method includes the condensation of 5-bromo-3-chloro-2-hydroxybenzaldehyde with 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the imine group would yield an amine.
Scientific Research Applications
Methyl 2-{[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Uniqueness
Methyl 2-{[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to the presence of the bromine, chlorine, and hydroxyl groups on the phenyl ring, which confer distinct chemical and biological properties. These functional groups can participate in various chemical reactions, making the compound versatile for different applications .
Properties
Molecular Formula |
C17H16BrClN2O3S |
---|---|
Molecular Weight |
443.7 g/mol |
IUPAC Name |
methyl 2-[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H16BrClN2O3S/c1-21-4-3-11-13(8-21)25-16(14(11)17(23)24-2)20-7-9-5-10(18)6-12(19)15(9)22/h5-7,22H,3-4,8H2,1-2H3/b20-7+ |
InChI Key |
YGZUMDFVYGJOBW-IFRROFPPSA-N |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)OC)/N=C/C3=C(C(=CC(=C3)Br)Cl)O |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)OC)N=CC3=C(C(=CC(=C3)Br)Cl)O |
Origin of Product |
United States |
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